molecular formula C10H14BrN B13027634 3-(Bromomethyl)-5-(tert-butyl)pyridine

3-(Bromomethyl)-5-(tert-butyl)pyridine

Cat. No.: B13027634
M. Wt: 228.13 g/mol
InChI Key: CYHOMXYVYANMLW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(tert-butyl)pyridine is an organic compound characterized by a bromomethyl group attached to the third carbon of a pyridine ring, and a tert-butyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-(tert-butyl)pyridine typically involves the bromination of 5-(tert-butyl)pyridine. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistency and safety.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 3-methyl-5-(tert-butyl)pyridine.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-5-(tert-butyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, making it a subject of study for therapeutic applications.

Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(tert-butyl)pyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    3-(Chloromethyl)-5-(tert-butyl)pyridine: Similar structure but with a chlorine atom instead of bromine.

    3-(Bromomethyl)-5-methylpyridine: Similar structure but with a methyl group instead of tert-butyl.

Uniqueness: 3-(Bromomethyl)-5-(tert-butyl)pyridine is unique due to the presence of both a bulky tert-butyl group and a reactive bromomethyl group. This combination imparts distinct reactivity patterns and steric effects, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-(bromomethyl)-5-tert-butylpyridine

InChI

InChI=1S/C10H14BrN/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5H2,1-3H3

InChI Key

CYHOMXYVYANMLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)CBr

Origin of Product

United States

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